molecular formula C9H8S2 B1661956 2,2'-Dithienylmethane CAS No. 4341-34-8

2,2'-Dithienylmethane

Cat. No. B1661956
CAS RN: 4341-34-8
M. Wt: 180.3 g/mol
InChI Key: JZSRHKOFXIACDX-UHFFFAOYSA-N
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Description

2,2’-Dithienylmethane is a chemical compound with the molecular formula C9H8S2 . It is also known by other names such as Di-2-Thienylmethane, 2,2’-Methylenedithiophene, and Bis (2-thienyl)methane .


Molecular Structure Analysis

The molecular structure of 2,2’-Dithienylmethane consists of two thiophene rings connected by a single carbon atom . The molecular weight is 180.290 Da .


Physical And Chemical Properties Analysis

2,2’-Dithienylmethane has a density of 1.2±0.1 g/cm3, a boiling point of 261.7±20.0 °C at 760 mmHg, and a flash point of 81.3±8.0 °C . Its vapor pressure is 0.0±0.5 mmHg at 25°C . The compound is expected to have low water solubility .

Scientific Research Applications

Synthesis and Material Science Applications

  • 2,2'-Dithienylmethane (DTM) has been utilized in the synthesis of core-modified porphyrins, contributing to the field of organic synthesis and material science. The process involves one-flask synthesis of DTM and difurylmethane through a reaction catalyzed by trifluoroacetic acid or BF3·O(Et)2. This approach leads to the formation of meso-phenyldithienylmethane and meso-phenyldifurylmethane. The significance of this work lies in its application in the creation of porphyrins with varied properties, which are crucial in areas like photodynamic therapy and organic electronics (Cho & Lee, 1998).

Chemical Analysis and Spectroscopy

  • Dithienylmethane derivatives have been studied using proton magnetic resonance (PMR) spectroscopy. This research focused on the chemical shifts of methylene protons in chloromethylthiophene and dithienylmethane derivatives. These shifts are valuable for determining the positions of methylene groups in related compounds, highlighting DTM's role in analytical chemistry and spectroscopy (Sone & Takahashi, 1971).

Nanotechnology and Molecular Engineering

  • In nanotechnology and molecular engineering, DTM has been incorporated into bimetallic ruthenium acetylide complexes. These complexes demonstrate significant electronic properties influenced by transannular π–π interactions, which are crucial for the development of novel nanomaterials and molecular devices (Xia et al., 2013).

Biomedical Research

  • DTM derivatives, specifically 2,2'-diindolylmethanes, have been designed and synthesized to target certain G-quadruplex (G4) DNA structures. This research is significant in the biomedical field, as G4 structures are associated with vital biological functions, and compounds that selectively target them have therapeutic potential and value as research tools (Livendahl et al., 2016).

Catalysis and Chemical Reactions

  • Dithia[3.3]paracyclophane-bridged bimetallic ruthenium vinyl and alkynyl complexes involving DTM have been synthesized and characterized. These complexes exhibit redox-noninnocent behavior and are involved in catalytic processes, playing a role in the development of new catalytic systems (Xia et al., 2012).

properties

IUPAC Name

2-(thiophen-2-ylmethyl)thiophene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8S2/c1-3-8(10-5-1)7-9-4-2-6-11-9/h1-6H,7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JZSRHKOFXIACDX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)CC2=CC=CS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00195844
Record name 2,2'-Dithienylmethane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00195844
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

180.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,2'-Dithienylmethane

CAS RN

4341-34-8
Record name 2,2'-Dithienylmethane
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004341348
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2,2'-Dithienylmethane
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2,2'-Dithienylmethane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00195844
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
43
Citations
YLST Armiger, TD Lash - Journal of Heterocyclic Chemistry, 1992 - Wiley Online Library
MacDonald condensation of a dipyrrylmethanedicarboxylic acid 3b with 2,2′‐dithienylmethane‐5,5′‐dicarboxaldehyde (2b) failed to give the expected dithiophene porphyrin analog …
Number of citations: 8 onlinelibrary.wiley.com
M Ahmed, O Meth-Cohn - Chemical Communications (London), 1968 - pubs.rsc.org
ALTHOUGH the porphyrin system has been intensively investigated for many years, very little has been reported on the hetero-isosteres. Thus the so-called oxaquaterenes (furan …
Number of citations: 2 pubs.rsc.org
J Šrogl, M Janda, I Stibor, Z Salajka - Collection of Czechoslovak …, 1977 - cccc.uochb.cas.cz
Electrochemical methoxylation of 2, 2'-difurylmethane (1), 2-(2-thienylmethyl) furan (II), 2-benzylfuran (III) and 2, 2'-dithienylmethane (IV) is described. Compound I afforded the …
Number of citations: 8 cccc.uochb.cas.cz
H Wynberg, A Kraak - The Journal of Organic Chemistry, 1964 - ACS Publications
Sometime ago we measured the dipole moments of the three isomeric dithienyls. 3 The values for 2, 2'-dithienyl (0.77 D.), 2, 3'-dithienyl (1.07 D.), and 3, 3'-dithienyl (0.75 D.) indicated …
Number of citations: 42 pubs.acs.org
HS Kim, JW Park, JH Ahn, YH Kim… - 한국정보디스플레이 …, 2004 - koreascience.kr
Oligothiophene derivatives have been well-known as an p-type channel material. $^ 1$ Here, we report novel oligothiophene derivative containing methylene linkage as an p-type …
Number of citations: 0 koreascience.kr
KJ Hoffmann, PHJ Carlsen - Synthetic communications, 1999 - Taylor & Francis
Bromination in concentrated solutions of substituted thiophenes in acetic acid with NBS at room temperature was studied. Under the conditions, bromination readily took place with high …
Number of citations: 41 www.tandfonline.com
H Wynberg, J De Wit, HJM Sinnige - The Journal of Organic …, 1970 - ACS Publications
Results Synthesis of 5, 12-Dihydro-5, 12-[2', 3'-6 [thienonaphthacene (8).·—The synthesis of the triptycene (8) is analogous to that of benzotriptycene (10). 7 The starting material, …
Number of citations: 45 pubs.acs.org
Z Hu, JL Atwood, MP Cava - The Journal of Organic Chemistry, 1994 - ACS Publications
The McMurry coupling reaction of thiophene-derived dialdehydes has been employed as the key step in the synthesis of the sulfur-bridged annulenes 3, 4, 6—9, and 14. Dication 9 is …
Number of citations: 123 pubs.acs.org
YL Gol'dfarb, MA Kalik, ML Kirmalova - Chemistry of Heterocyclic …, 1969 - Springer
Chloromethyl ether reacts with alkyl 5-alkyl-2-thienyl sulfides to introduce the chloromethyl group in the 3-position of the thiophene ring. From 5-ethylthio-4-chloromethyl-2-…
Number of citations: 1 link.springer.com
LT Wolford, RM Engelbrecht - The Journal of Organic Chemistry, 1964 - ACS Publications
The addition of thioacetic acid to 4-methyl-1-pen-tene (I), 3-methyl-2-pentene (III), 4-methyl-2-pentene (VI), and 2-hexene (X) proceeded smoothly to give the corresponding thio esters …
Number of citations: 1 pubs.acs.org

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